(R)-Plevitrexed

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

153537-74-7 |

|---|---|

Molecular Formula |

C26H25FN8O4 |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

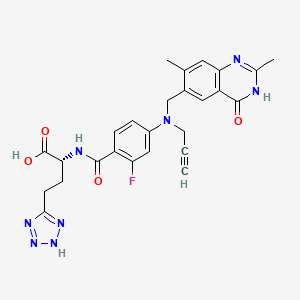

(2R)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |

InChI |

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m1/s1 |

InChI Key |

IEJSCSAMMLUINT-OAQYLSRUSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C |

Canonical SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Plevitrexed: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known by its development codes ZD9331 and BGC9331, is a potent, orally bioavailable, non-polyglutamatable antifolate inhibitor of thymidylate synthase (TS).[1][2][3] It was rationally designed as a third-generation quinazoline-based antifolate, following the development of earlier TS inhibitors like raltitrexed.[4] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and clinical development of Plevitrexed.

It is important to clarify a potential point of confusion regarding the nomenclature. The chemical name for Plevitrexed is (2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid, indicating a specific (S)-stereochemistry at the chiral center of the butanoic acid moiety.[1] Therefore, the term "(R)-Plevitrexed" is chemically incorrect. This guide will focus on the correctly identified (S)-Plevitrexed.

Another distinct antifolate, Lometrexol, is the (6R) diastereomer of 5,10-dideazatetrahydrofolate (DDATHF).[5] Unlike Plevitrexed, Lometrexol's primary target is glycinamide ribonucleotide formyltransferase (GARFT), an enzyme in the de novo purine biosynthesis pathway.[6][7][8] This guide will focus on Plevitrexed, while acknowledging Lometrexol as a separate entity with a different mechanism of action.

Discovery and Rationale

The development of Plevitrexed was driven by the need to overcome limitations of earlier antifolate drugs.[4] A key design feature of Plevitrexed is its inability to be polyglutamated.[4][9] Polyglutamation, the addition of multiple glutamate residues, is a cellular process that enhances the intracellular retention and potency of many antifolates. However, it can also contribute to toxicity in normal tissues.[8] By designing a non-polyglutamatable inhibitor, researchers aimed to create a compound with a different spectrum of antitumor activity and a potentially improved toxicity profile.[4]

Plevitrexed was also designed for broad cellular uptake, utilizing both the reduced folate carrier (RFC) system and the α-folate receptor, the latter of which is often overexpressed in certain cancer types, such as ovarian cancer.[2][4]

Chemical Synthesis

The chemical synthesis of Plevitrexed involves a multi-step process, typically centered around the construction of the core quinazoline scaffold and subsequent coupling with the side-chain components. While specific, proprietary details of the industrial-scale synthesis may not be fully public, the general synthetic strategies can be inferred from the medicinal chemistry literature on quinazoline antifolates.[10][11][12][13]

A plausible synthetic route would involve the following key transformations:

-

Synthesis of the Quinazoline Core: This typically starts from substituted anthranilic acid derivatives, which are cyclized to form the quinazolinone ring system.

-

Functionalization of the Quinazoline Core: The core is then functionalized, for example, by bromination at the 6-methyl position, to allow for coupling with the side chain.

-

Synthesis of the Side Chain: The aromatic side chain containing the propargyl group and the fluorinated benzoic acid moiety is synthesized separately.

-

Coupling and Final Elaboration: The quinazoline core and the side chain are then coupled. The final steps involve the introduction of the tetrazolylbutanoic acid moiety and any necessary deprotection steps to yield the final Plevitrexed molecule.

Mechanism of Action

Plevitrexed exerts its anticancer effects by specifically inhibiting thymidylate synthase (TS).[2][3][14] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and replication.[14]

Signaling Pathway and Experimental Workflow

The inhibition of thymidylate synthase by Plevitrexed disrupts the normal cellular processes of DNA replication, leading to cell cycle arrest and apoptosis.

Caption: Plevitrexed cellular uptake and inhibition of thymidylate synthase.

The workflow for assessing the inhibitory activity of Plevitrexed typically involves enzymatic and cell-based assays.

Caption: Workflow for evaluating the in vitro activity of Plevitrexed.

Quantitative Data

The inhibitory potency of Plevitrexed against thymidylate synthase and its cytotoxic activity in cancer cell lines have been quantified in various studies.

| Parameter | Value | Cell Line/System | Reference |

| Ki (TS inhibition) | 0.44 nM | Purified Enzyme | [2] |

| Ki (transport inhibition) | ~1 µM | L1210 and W1L2 cells ([³H]-methotrexate transport) | [2] |

| MTD (Phase I trial) | 130 mg/m² | Human (30-min i.v. infusion on days 1 and 8 of a 21-day cycle) | [15] |

Experimental Protocols

Thymidylate Synthase Inhibition Assay

A common method to determine the inhibitory activity of compounds against thymidylate synthase is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (DHF).[16]

Materials:

-

Purified recombinant human thymidylate synthase

-

Deoxyuridine monophosphate (dUMP)

-

5,10-Methylenetetrahydrofolate (CH₂H₄folate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 100 mM KCl)

-

Plevitrexed (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, dUMP, and the desired concentration of Plevitrexed.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding CH₂H₄folate to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the Ki value by measuring the reaction velocities at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Another sensitive method is the tritium release assay.[17] This assay measures the release of tritium from [5-³H]dUMP as it is converted to dTMP.

Cell Proliferation Assay

The cytotoxic effect of Plevitrexed on cancer cells is typically evaluated using a cell proliferation assay, such as the MTT or SRB assay.

Materials:

-

Cancer cell line of interest (e.g., L1210, W1L2)

-

Complete cell culture medium

-

Plevitrexed stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Plevitrexed and a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the MTT or SRB reagent according to the manufacturer's protocol.

-

After an appropriate incubation time, measure the absorbance at the specified wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Plevitrexed that inhibits cell growth by 50%).

Clinical Development

Plevitrexed has undergone clinical evaluation in Phase I and II trials for various solid tumors, including gastric, pancreatic, and ovarian cancers.[1][4][15] Phase I studies established the maximum tolerated dose (MTD) and the dose-limiting toxicities, which were primarily myelosuppression (neutropenia and thrombocytopenia) and gastrointestinal toxicities.[15] While showing some promising activity, particularly in heavily pretreated patients, the overall clinical development of Plevitrexed has been met with challenges, and it has not yet received regulatory approval for any indication.[4]

Conclusion

Plevitrexed is a rationally designed, potent inhibitor of thymidylate synthase with a distinct pharmacological profile due to its non-polyglutamatable nature. Its discovery and development represent a significant effort in the field of antifolate cancer chemotherapy. While its clinical journey has been complex, the study of Plevitrexed has provided valuable insights into the structure-activity relationships of thymidylate synthase inhibitors and the potential benefits and challenges of targeting this critical enzyme in cancer therapy. Further research may explore its use in combination therapies or in patient populations selected based on specific biomarkers.

References

- 1. Plevitrexed | C26H25FN8O4 | CID 135430970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazoline antifolates inhibiting thymidylate synthase: synthesis of four oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid and their enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinazoline antifolates inhibiting thymidylate synthase: 2-desamino derivatives with enhanced solubility and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinazoline antifolates inhibiting thymidylate synthase: variation of the amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 15. A phase I trial of ZD9331, a water-soluble, nonpolyglutamatable, thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Plevitrexed: A Technical Guide to a Non-Polyglutamatable Antifolate Targeting Thymidylate Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Plevitrexed, also known as ZD9331 and BGC9331, is a potent and orally bioavailable quinazoline-based antifolate that acts as a specific inhibitor of thymidylate synthase (TS). A key characteristic of Plevitrexed is its nature as a non-polyglutamatable antifolate. This property allows it to circumvent a common mechanism of resistance to traditional antifolates, which rely on intracellular polyglutamylation for their activity and retention. By inhibiting thymidylate synthase, Plevitrexed disrupts the synthesis of thymidine, a crucial component of DNA, leading to the inhibition of DNA replication and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and a summary of its synthesis.

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] Its pivotal role in cell proliferation has made it a key target for cancer chemotherapy for many years.[2] Antifolates that inhibit TS have been successfully developed as anticancer agents.[3] However, the efficacy of classical antifolates can be limited by cellular resistance mechanisms, notably the decreased expression of folylpolyglutamate synthetase (FPGS).[2][4] FPGS is responsible for the addition of glutamate residues to these drugs, a process that enhances their intracellular retention and inhibitory activity.[5]

This compound was rationally designed as a third-generation TS inhibitor to overcome this resistance mechanism.[2] As a non-polyglutamatable antifolate, its cellular activity is independent of FPGS expression, offering a potential therapeutic advantage in tumors that have developed resistance to other antifolates.[2][6]

Mechanism of Action

This compound exerts its cytotoxic effects through a well-defined mechanism involving cellular uptake and potent inhibition of its target enzyme, thymidylate synthase.

Cellular Uptake and Transport

Plevitrexed is transported into cancer cells primarily through the reduced folate carrier (RFC) system, a ubiquitously expressed transporter for folates and antifolates.[2][6] Additionally, it can be taken up via the α-folate receptor, which is often overexpressed in certain cancers, including ovarian cancer.[1][2]

Inhibition of Thymidylate Synthase

Once inside the cell, this compound directly binds to and inhibits thymidylate synthase.[7] This inhibition is highly potent, with a reported inhibition constant (Ki) of approximately 0.44 nM.[1] The binding of Plevitrexed to TS blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[8]

Downstream Cellular Effects

The inhibition of TS by Plevitrexed leads to a cascade of downstream events that culminate in cell death:

-

Depletion of Thymidine Pools: The blockage of dTMP synthesis results in a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a critical building block for DNA replication.[8]

-

Accumulation of dUMP: Concurrently, there is an accumulation of dUMP.[8]

-

Inhibition of DNA Synthesis: The lack of sufficient dTTP stalls DNA replication, leading to an S-phase arrest in the cell cycle.[9]

-

Induction of Apoptosis: The sustained inhibition of DNA synthesis and cellular stress triggers programmed cell death (apoptosis) through both caspase-dependent and -independent pathways.[9] This process is often mediated by DNA damage responses and the activation of tumor suppressor proteins like p53.[9]

The following diagram illustrates the proposed signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / System | Reference |

| Ki (Thymidylate Synthase) | 0.44 nM | Purified Enzyme | [1] |

| IC50 (Cell Growth) | 7 nM | W1L2 (Human Lymphoblastoid) | [6] |

| Ki (Methotrexate Transport Inhibition) | ~1 µM | L1210 and W1L2 cells | [1] |

Table 2: Pharmacokinetic Parameters of ZD9331 (Plevitrexed)

| Parameter | Value | Species/Study Population | Dosing Regimen | Reference |

| Terminal Elimination Half-life | 4-6 hours | Murine Model | 50 mg/kg i.p. bolus | [8] |

| Apparent Oral Clearance | 11.6 ± 6.3 mL/min | Human (Phase I) | Daily oral | [10] |

| Recommended Phase II Dose | 3 mg/day | Human (Phase I) | 4 weeks on, 2 weeks off | [10] |

| Dose-Limiting Toxicities | Thrombocytopenia, Neutropenia | Human (Phase I) | Daily oral | [10] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize this compound.

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.

Principle: The oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF) during the TS-catalyzed reaction results in an increase in absorbance at 340 nm.

Materials:

-

Purified recombinant human thymidylate synthase

-

dUMP solution

-

mTHF solution

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and other components)

-

This compound stock solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified TS enzyme, and dUMP in a cuvette.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a specified period.

-

Initiate the reaction by adding mTHF.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction rates and determine the inhibitory activity of this compound, including the Ki value.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the differentiation of cell cycle phases.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold ethanol)

-

DNA staining solution (e.g., propidium iodide with RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells and wash with PBS.

-

Fix the cells in ice-cold ethanol to permeabilize the membranes.

-

Resuspend the fixed cells in the DNA staining solution.

-

Analyze the stained cells using a flow cytometer.

-

Generate histograms of DNA content and quantify the percentage of cells in each phase of the cell cycle.[3]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A general overview of a potential synthetic route is provided below. The synthesis involves the preparation of key intermediates followed by their coupling and final deprotection steps.

The following diagram illustrates a logical relationship in a potential synthetic pathway.

Conclusion

This compound is a promising non-polyglutamatable antifolate that potently and specifically inhibits thymidylate synthase. Its mechanism of action, which circumvents a key resistance pathway, makes it a valuable candidate for the treatment of various cancers, particularly those resistant to classical antifolates. The data presented in this technical guide highlight its significant in vitro and in vivo activity. Further research and clinical development will continue to define its therapeutic potential in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations | MDPI [mdpi.com]

- 4. Modulation of antifolate cytotoxicity by metabolites from dying cells in a lymphocyte clonal assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 11. arrow.tudublin.ie [arrow.tudublin.ie]

Cellular Uptake of (R)-Plevitrexed via Folate Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD9331 or BGC 9331, is a potent, non-polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS) with a Ki of approximately 0.44 nM.[1][2] Its cellular entry is a critical determinant of its cytotoxic activity and is primarily mediated by two distinct folate transport systems: the Reduced Folate Carrier (RFC) and the Folate Receptor alpha (FRα).[1][3] This technical guide provides a comprehensive overview of the cellular uptake mechanisms of Plevitrexed, with a focus on the stereoselectivity of the folate transporters. While the user's query specified "(R)-Plevitrexed", the available scientific literature and chemical databases predominantly refer to the biologically active form as the (S)-enantiomer, specifically (2S)-2-[[4-[--INVALID-LINK--amino]-2-fluorobenzoyl]amino]-4-(1H-tetrazol-5-yl)butanoic acid.[4] Folate transporters exhibit significant stereoselectivity, generally favoring the L-isomers (S-enantiomers) of their substrates.[3][5] Therefore, this guide will focus on the cellular uptake of the biologically relevant (S)-Plevitrexed, while discussing the implications of stereochemistry on transporter interaction.

Folate Transporter Systems

The cellular acquisition of folates and antifolates is primarily managed by three main transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptors (FRs). Plevitrexed utilizes RFC and FRα for intracellular entry.[1]

-

Reduced Folate Carrier (RFC): As a ubiquitously expressed facilitative transporter, RFC is a major route of folate and antifolate uptake in most mammalian cells.[6] It functions as a bidirectional anion exchanger.[6] Studies on methotrexate, a similar antifolate, have shown that RFC exhibits a strong preference for the L-enantiomer, with the D-enantiomer showing significantly lower binding affinity.[3]

-

Folate Receptor alpha (FRα): This is a high-affinity, low-capacity folate-binding protein that is anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) link.[7] FRα is overexpressed in various epithelial cancers, making it an attractive target for tumor-specific drug delivery.[4][8] The receptor mediates the internalization of its ligands, including Plevitrexed, through endocytosis.[7][9] FRα also demonstrates stereospecificity, preferentially binding the physiological (6S) diastereoisomers of reduced folates.[5]

Quantitative Data on Plevitrexed Transport

Precise kinetic parameters for the transport of (R)- or (S)-Plevitrexed via RFC and FRα are not extensively reported in the public domain. However, semi-quantitative data and competitive inhibition studies provide valuable insights into its interaction with these transporters.

| Parameter | Cell Line | Transporter | Value | Reference |

| IC50 | A431 (FRα negative) | RFC | >100 µM (4h exposure), ~100 µM (24h exposure) | [10] |

| A431-FBP (FRα transfected) | FRα and RFC | 2 µM (4h exposure), 0.1 µM (24h exposure) | [10] | |

| KB (constitutive FRα overexpression) | FRα and RFC | 20 µM (4h exposure), 1 µM (24h exposure) | [10] | |

| Ki (inhibition of [3H]-methotrexate transport) | L1210 and W1L2 | RFC | ~1 µM | [2] |

These IC50 values demonstrate the significantly increased potency of Plevitrexed in cells overexpressing FRα, highlighting the importance of this uptake pathway.

Signaling and Transport Pathways

Reduced Folate Carrier (RFC) Mediated Transport

The uptake of Plevitrexed via RFC is a carrier-mediated process driven by an anion exchange mechanism.

Caption: RFC-mediated uptake of (S)-Plevitrexed.

Folate Receptor alpha (FRα) Mediated Endocytosis

The uptake via FRα is a more complex process involving receptor binding, endocytosis, and intracellular release.

Caption: FRα-mediated endocytosis of (S)-Plevitrexed.

Experimental Protocols

Cellular Uptake Assay using Radiolabeled Plevitrexed

This protocol describes a general method for quantifying the cellular uptake of Plevitrexed using a radiolabeled analogue.

Materials:

-

Radiolabeled [3H]-Plevitrexed or [14C]-Plevitrexed

-

Cell lines of interest (e.g., FRα-positive and FRα-negative lines for comparison)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

-

Pre-incubation: Wash the cell monolayer twice with PBS. Pre-incubate the cells in transport buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for 15-30 minutes.

-

Uptake Initiation: Add the radiolabeled Plevitrexed at the desired concentration to the transport buffer and incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C. To determine non-specific binding, include control wells with a large excess of unlabeled Plevitrexed or folic acid.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: Determine the protein concentration in each lysate using a protein assay to normalize the uptake data (e.g., cpm/mg protein).

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific binding from the total uptake. Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying concentrations of radiolabeled Plevitrexed and fitting the data to the Michaelis-Menten equation.

Caption: Workflow for a radiolabeled cellular uptake assay.

Competitive Binding Assay for Folate Receptor alpha

This assay determines the relative affinity of Plevitrexed for FRα by measuring its ability to compete with a radiolabeled folate for receptor binding.

Materials:

-

[3H]-Folic acid

-

Unlabeled Plevitrexed (S- and R-enantiomers for comparison, if available)

-

FRα-overexpressing cells (e.g., KB cells)

-

Binding buffer (e.g., PBS with 1% BSA)

-

Cell harvesting equipment (e.g., cell scraper or trypsin)

-

Filtration apparatus with glass fiber filters

-

Gamma counter or scintillation counter

Procedure:

-

Cell Preparation: Culture FRα-overexpressing cells to confluence. Harvest the cells and prepare a single-cell suspension in binding buffer.

-

Assay Setup: In a 96-well plate, add a constant amount of [3H]-folic acid and varying concentrations of unlabeled Plevitrexed to the cell suspension.

-

Incubation: Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the cells with bound radioligand from the unbound radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-folic acid as a function of the concentration of unlabeled Plevitrexed. Calculate the IC50 value, which is the concentration of Plevitrexed that inhibits 50% of the specific binding of [3H]-folic acid. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive binding assay.

Conclusion

The cellular uptake of Plevitrexed is a multifaceted process primarily dependent on the Reduced Folate Carrier and the Folate Receptor alpha. The expression levels of these transporters, particularly the overexpression of FRα in certain cancers, significantly influence the drug's potency. The stereochemistry of Plevitrexed is crucial, with the (S)-enantiomer being the biologically active form recognized by these stereoselective transporters. Further research to delineate the precise transport kinetics of the individual enantiomers would provide a more complete understanding and could inform the development of future folate-targeted therapies. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular pharmacology of Plevitrexed and other antifolates.

References

- 1. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stereoselectivity of the reduced folate carrier in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifolates targeted specifically to the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential stereospecificities and affinities of folate receptor isoforms for folate compounds and antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduced folate carrier family - Wikipedia [en.wikipedia.org]

- 7. Determinants of the activities of antifolates delivered into cells by folate-receptor-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Endocytosis of GPI-linked membrane folate receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-Plevitrexed and its Target Enzyme, Thymidylate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Plevitrexed, also known as ZD9331 and BGC9331, is a potent and specific quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1][2] As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a well-established target for cancer chemotherapy.[2] This technical guide provides a comprehensive overview of the interaction between this compound and thymidylate synthase, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its characterization. The document is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Introduction to Thymidylate Synthase and this compound

Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (CH2H4folate) as a methyl donor.[3] This reaction is the sole intracellular source of de novo dTMP, an essential precursor for DNA synthesis and repair. Consequently, the inhibition of TS leads to a "thymineless death" in rapidly proliferating cells, making it an attractive target for anticancer therapies.[2]

This compound is a second-generation thymidylate synthase inhibitor designed to overcome some of the limitations of earlier antifolates.[1] Unlike first-generation inhibitors, this compound does not require intracellular polyglutamation for its activity, a metabolic process that can be a source of drug resistance.[1]

Mechanism of Action

This compound exerts its inhibitory effect by competing with the natural cofactor, CH2H4folate, for binding to thymidylate synthase. Upon entry into the cell, this compound binds to the folate receptor on TS, forming a stable ternary complex with the enzyme and its other substrate, dUMP. This stable complex effectively locks the enzyme in an inactive state, preventing the synthesis of dTMP and subsequently halting DNA replication.

Signaling Pathway of this compound Action

Caption: Cellular uptake and mechanism of action of this compound.

Quantitative Inhibition Data

The potency of this compound has been evaluated through various in vitro studies. The following tables summarize the key quantitative data.

Table 1: Enzyme Inhibition Data for this compound (ZD9331)

| Parameter | Value | Enzyme Source | Reference |

| Ki | ~0.4 nM | Not Specified | [1] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound (ZD9331) in Human Tumor Cell Lines

| Cell Line | IC50 (nM) | Reference |

| Range for various human tumor cell lines | 5 - 100 | [1] |

Experimental Protocols

Spectrophotometric Assay for Thymidylate Synthase Inhibition

This protocol is adapted from established methods for measuring TS activity and its inhibition.

Principle: The activity of thymidylate synthase is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the reaction.

Materials:

-

Recombinant human thymidylate synthase (TS)

-

This compound (ZD9331)

-

dUMP (deoxyuridine monophosphate)

-

CH2H4folate (5,10-methylenetetrahydrofolate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM MgCl2, 6.5 mM formaldehyde, 25 mM sodium ascorbate, and 1 mM dithiothreitol (DTT).

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

In a cuvette, prepare the reaction mixture containing the assay buffer, dUMP (final concentration, e.g., 100 µM), and varying concentrations of this compound.

-

Add thymidylate synthase to the reaction mixture to a final concentration of, for example, 50 nM.

-

Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding CH2H4folate (final concentration, e.g., 50 µM).

-

Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for TS Inhibition Assay

References

The Precision Strike of (R)-Plevitrexed: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

(R)-Plevitrexed , also known as (R)-BGC 945 and ONX-0801 , represents a novel and targeted approach in cancer therapy. This cyclopenta[g]quinazoline-based antifolate is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair. What sets this compound apart is its selective entry into tumor cells that overexpress the alpha-folate receptor (α-FR), a feature common in various malignancies, including ovarian and lung cancers. This targeted delivery mechanism promises enhanced efficacy with a potentially wider therapeutic window compared to conventional non-targeted antifolates. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and a visualization of its mechanism of action.

Pharmacokinetics: A Tale of Two Receptors

The pharmacokinetic profile of this compound is defined by its unique cellular uptake mechanism. Unlike traditional antifolates that primarily rely on the ubiquitously expressed reduced-folate carrier (RFC), this compound exhibits a low affinity for RFC and is preferentially transported into cells via the α-FR.[1][2] This selective transport leads to its accumulation in α-FR-overexpressing tumor tissues.

Preclinical Pharmacokinetics in Mice

Studies in tumor-bearing mice have demonstrated the favorable tissue distribution of this compound. Following intravenous administration, the compound shows rapid plasma clearance and significant accumulation in tumor tissue, where it exhibits a prolonged half-life compared to plasma and other normal tissues.[1][2]

| Parameter | Plasma | Liver | Kidney | Spleen | Tumor |

| Terminal Half-life (hours) | 2 | 0.6 | 5 | 21 | 28 |

| Concentration at 24h (nmol/g tissue) | < 0.1 | < 0.1 | < 0.1 | ~0.1 | ~1 |

| Data from intravenous injection of 100 mg/kg this compound to KB tumor-bearing mice.[1][2] |

Human Pharmacokinetics from Phase I Clinical Trial

A Phase I clinical trial of this compound (ONX-0801) provided key pharmacokinetic parameters in patients with solid tumors. At the recommended Phase II dose of 12 mg/m² administered every two weeks, the following was observed:

| Parameter | Value |

| Cmax (ng/mL) | 4952 |

| AUC (h*ng/mL) | 85170 |

| Half-life (hours) | 26 |

| Data from the Phase I clinical trial of ONX-0801. |

Pharmacodynamics: Targeting the Engine of DNA Synthesis

The pharmacodynamic effects of this compound are a direct consequence of its potent and selective inhibition of thymidylate synthase.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of isolated thymidylate synthase with a Ki of 1.2 nmol/L.[1][2] Its cellular potency is markedly higher in cancer cell lines that overexpress the α-FR compared to those that do not, highlighting its targeted nature.

| Cell Line | α-FR Expression | IC50 (nmol/L) |

| A431-FBP | High | 1.1 |

| KB | High | 3.3 |

| IGROV-1 | High | 90 |

| JEG-3 | High | 320 |

| A431 | Negative | 6600 |

| L1210 | Negative | ~7000 |

| IC50 values represent the concentration required to inhibit cell growth by 50%.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Situ Thymidylate Synthase (TS) Inhibition Assay

This assay measures the activity of TS within intact cells by quantifying the release of tritium from [5-³H]deoxyuridine ([5-³H]dUrd) during the conversion of dUMP to dTMP.

-

Cell Culture and Treatment: Cancer cells (e.g., KB cells) are cultured in appropriate media. Cells are then exposed to various concentrations of this compound or control compounds for specific durations (e.g., 1, 4, and 16 hours).

-

Radiolabeling: Following treatment, [5-³H]dUrd is added to the cell culture medium. The cells take up the radiolabeled precursor, which is intracellularly converted to [5-³H]dUMP, the substrate for TS.

-

Tritium Release: The catalytic action of TS on [5-³H]dUMP results in the release of a tritium atom into the intracellular water.

-

Quantification: The reaction is stopped, and the cells are processed to separate the tritiated water (³H₂O) from the radiolabeled substrate and other cellular components. The amount of radioactivity in the aqueous fraction is then measured using a scintillation counter. The rate of tritium release is directly proportional to the in situ TS activity.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to basic amino acids of cellular proteins.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of cells. The IC50 value is then calculated from the dose-response curve.[3][4]

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation: Plasma samples are first subjected to protein precipitation by adding a solvent like acetonitrile. An internal standard (a molecule structurally similar to this compound) is added to each sample to correct for variations in sample processing and instrument response.

-

Chromatographic Separation: The supernatant after protein precipitation is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates this compound and the internal standard from other plasma components based on their physicochemical properties.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and quantify the parent and a specific fragment ion of both this compound and the internal standard.

-

Quantification: The concentration of this compound in the plasma sample is determined by comparing the ratio of its peak area to that of the internal standard against a calibration curve prepared with known concentrations of the drug.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in an α-FR overexpressing tumor cell.

Preclinical Evaluation Workflow for this compound

Caption: A logical workflow for the preclinical evaluation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

(R)-Plevitrexed (ZD9331, BGC9331): A Technical Guide to a Non-Polyglutamatable Thymidylate Synthase Inhibitor

Foreword: This document provides an in-depth technical overview of (R)-Plevitrexed, also known by its developmental codes ZD9331 and BGC9331. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology, mechanism of action, and experimental evaluation of this anticancer agent. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction to this compound

This compound is a rationally designed, third-generation quinazoline-based antifolate that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[2] By inhibiting TS, this compound disrupts the supply of thymidine, leading to inhibition of DNA replication and subsequent cell death, particularly in rapidly proliferating cancer cells.

A key characteristic of this compound is that it is not a substrate for folylpolyglutamate synthetase (FPGS).[1] This distinguishes it from other TS inhibitors like raltitrexed, as it does not undergo polyglutamation for intracellular retention. This was designed to potentially overcome resistance mechanisms associated with reduced FPGS activity and may alter its toxicity profile.[1] this compound is transported into cells primarily via the reduced folate carrier (RFC) and also shows affinity for the alpha-folate receptor (α-FR), which is often overexpressed in certain cancers, such as ovarian cancer.[1][3]

Mechanism of Action and Cellular Transport

The primary mechanism of action of this compound is the direct inhibition of thymidylate synthase. This disruption of the DNA synthesis pathway is central to its cytotoxic effects.

Signaling Pathway of this compound

The following diagram illustrates the cellular uptake and mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference(s) |

| TS Inhibition (Ki) | ~0.4 nM | - | [4] |

| IC50 (Growth Inhibition) | 7 nM | W1L2 (human lymphoblastoid) | [4] |

| IC50 (Growth Inhibition) | ~5-100 nM | Range of human tumor cell lines | [4] |

Table 2: Preclinical Pharmacokinetics of ZD9331 in a Murine Lymphoma Model

| Administration Route | Dose | Cmax (Plasma) | T1/2 (Plasma) | Tissue Distribution | Reference(s) |

| Single i.p. bolus | 50 mg/kg | 7.75 ± 5.2 µM | 4-6 h | Liver concentrations 8-fold higher than plasma. | [4][5] |

| 24-h s.c. infusion | 3 mg/kg | Steady state reached in 4-5 h | ~3.5 h | Liver concentrations ~4-fold higher than plasma. | [4][5] |

Table 3: Phase I Clinical Trial Data for ZD9331 (plus Docetaxel)

| Parameter | Value | Patient Population | Reference(s) |

| Maximum Tolerated Dose (MTD) | ZD9331: 260 mg/m²Docetaxel: 60 mg/m² | Advanced solid malignancies | [1] |

| Dose-Limiting Toxicity (DLT) | Neutropenia | Advanced solid malignancies | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This protocol describes a non-radioactive method to determine the inhibitory activity of this compound against thymidylate synthase.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor N5,N10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF) during the conversion of dUMP to dTMP by TS.

Materials:

-

Recombinant human thymidylate synthase

-

(6R,S)-5,10-CH2H4folate

-

dUMP

-

This compound stock solution (in DMSO)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM dithiothreitol (DTT)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in the assay buffer containing CH2H4folate and dUMP at their respective Km values.

-

Add varying concentrations of this compound to the wells of the microplate. Include a control group with DMSO only.

-

Initiate the reaction by adding the TS enzyme to each well.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

-

Calculate the rate of reaction (decrease in absorbance over time) for each concentration of this compound.

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of this compound. Include untreated and vehicle (DMSO) controls.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line of interest

-

Matrigel (optional, to aid tumor formation)

-

This compound formulation for injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., intraperitoneal injection daily or on a specific cycle). The control group receives the vehicle.

-

Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the average tumor volume over time for each group to assess the antitumor efficacy of this compound.

Experimental Workflows

The following diagrams illustrate common experimental workflows in the research and development of this compound.

Workflow for In Vitro and In Vivo Evaluation

Workflow for Investigating Drug Resistance

Mechanisms of Resistance

Acquired resistance to antifolate drugs is a significant clinical challenge. For this compound, potential mechanisms of resistance include:

-

Decreased Drug Influx: Downregulation or mutation of the reduced folate carrier (RFC) can limit the intracellular accumulation of this compound.

-

Increased Drug Efflux: Upregulation of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, could potentially reduce intracellular drug concentrations.

-

Target Enzyme Alterations: Increased expression of thymidylate synthase (TS) can overcome the inhibitory effects of the drug. Mutations in the TS gene that reduce the binding affinity of this compound are also a possible, though less common, mechanism.

-

Metabolic Bypass: Upregulation of the thymidine salvage pathway, which utilizes exogenous thymidine to produce dTMP, can circumvent the block in the de novo synthesis pathway.

Conclusion

This compound (ZD9331, BGC9331) is a potent, non-polyglutamatable thymidylate synthase inhibitor with a distinct pharmacological profile. Its efficacy is dependent on cellular uptake via the reduced folate carrier and alpha-folate receptor, and its primary mechanism of action is the disruption of DNA synthesis through the inhibition of dTMP production. The provided data and experimental protocols offer a framework for the continued investigation and development of this and similar anticancer agents. Understanding its mechanisms of action and potential resistance pathways is crucial for its optimal clinical application and for the design of next-generation TS inhibitors.

References

- 1. A phase I and pharmacokinetic study of the nonpolyglutamatable thymidylate synthase inhibitor ZD9331 plus docetaxel in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

(S)-Plevitrexed: A Technical Overview of Investigational Applications in Oncology

For Research, Scientific, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the investigational use of (S)-Plevitrexed, a potent, non-polyglutamatable, second-generation thymidylate synthase (TS) inhibitor, in the field of oncology. While the initial request specified the (R)-enantiomer, extensive research has revealed that the clinically investigated compound is, in fact, the (S)-enantiomer, also known as ZD9331 and BGC 9331. This document will therefore focus on the available preclinical and clinical data for (S)-Plevitrexed.

(S)-Plevitrexed has been evaluated in several solid tumors, demonstrating a manageable safety profile and showing signs of clinical activity, particularly in gastric and ovarian cancers. This guide summarizes the quantitative data from key clinical trials, details the experimental protocols employed in its evaluation, and visualizes its mechanism of action and clinical trial workflows.

Introduction to (S)-Plevitrexed

(S)-Plevitrexed is an orally bioavailable, small molecule, antifolate quinazoline derivative.[1] Its chemical structure is (2S)-2-[[4-[--INVALID-LINK--amino]-2-fluorobenzoyl]amino]-4-(1H-tetrazol-5-yl)butanoic acid. The "(2S)" designation confirms the compound as the (S)-enantiomer.

Unlike first-generation antifolates such as methotrexate, and in contrast to other TS inhibitors like pemetrexed, (S)-Plevitrexed does not undergo polyglutamylation within the cell. This characteristic was rationally designed to potentially reduce toxicities associated with the retention of polyglutamated forms in normal tissues and to overcome resistance mechanisms related to reduced expression of folylpolyglutamate synthetase (FPGS).

Mechanism of Action

(S)-Plevitrexed exerts its antineoplastic effects by directly inhibiting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.

Cellular Uptake

(S)-Plevitrexed is transported into cancer cells via two primary mechanisms:

-

Reduced Folate Carrier (RFC): A ubiquitously expressed transporter for physiological folates.

-

Alpha-Folate Receptor (α-FR): A receptor that is often overexpressed in certain types of cancer, notably ovarian cancer.

This dual-uptake mechanism may contribute to its activity in a range of tumors.

Inhibition of Thymidylate Synthase and Downstream Effects

Once inside the cell, (S)-Plevitrexed binds to the folate binding site of thymidylate synthase, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This inhibition leads to a depletion of the thymidine triphosphate (dTTP) pool, which is necessary for DNA replication and repair. The disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis.

Investigational Indications and Clinical Trial Data

(S)-Plevitrexed has been investigated in Phase I and II clinical trials for a variety of solid tumors. The most promising results have been observed in gastric and ovarian cancer.

Gastric Cancer

A Phase II multicenter trial evaluated (S)-Plevitrexed monotherapy as a first-line treatment for patients with advanced gastric cancer.[2]

Table 1: Summary of Phase II Trial of (S)-Plevitrexed in Gastric Cancer [2]

| Parameter | Data |

| Number of Patients | 29 |

| Treatment Regimen | Regimen 1: 130 mg/m² IV infusion, weekly for 2 weeks, then 1 week rest. Regimen 2 (dose-reduced): 65 mg/m² with the same schedule. |

| Partial Response (PR) | 17.2% (5 patients, all in Regimen 2) |

| Disease Stabilization | 55.2% (16 patients) |

| Disease Control Rate | 72.4% |

| Median Time to Progression | 98 days |

| Most Frequent Adverse Events | Neutropenia (62%), Diarrhea (38%) |

Ovarian Cancer

A Phase II study assessed the efficacy and tolerability of (S)-Plevitrexed in heavily pretreated patients with ovarian or primary peritoneal cancer.[3]

Table 2: Summary of Phase II Trial of (S)-Plevitrexed in Ovarian Cancer [3]

| Parameter | Data |

| Number of Patients | 44 |

| Treatment Regimen | 130 mg/m² IV infusion on Days 1 and 8 of a 3-week cycle |

| Complete Response (CR) | 1 patient (in a patient receiving it as eighth-line therapy) |

| Partial Response (PR) | 2 patients |

| Objective Response Rate | 7% |

| Stable Disease | 7 patients |

| Disease Control Rate | 23% |

| Median Time to Progression | 53 days |

| Most Frequent Adverse Events | Nausea (73%), Vomiting (48%), Neutropenia (50%) |

Other Solid Tumors

(S)-Plevitrexed has also been investigated in other solid tumors, including pancreatic and colorectal cancer, though with less reported success compared to gastric and ovarian cancer. Further research would be needed to fully delineate its activity in these indications.

Experimental Protocols

Preclinical Evaluation

-

Cell Lines: A panel of human tumor cell lines, including those known to overexpress the α-folate receptor (e.g., ovarian cancer cell lines) and those with varying levels of RFC expression, were likely used.

-

Cytotoxicity Assays: Standard assays such as MTT or SRB would have been employed to determine the half-maximal inhibitory concentration (IC50) of (S)-Plevitrexed.

-

Enzyme Inhibition Assays: The inhibitory activity against purified thymidylate synthase would be quantified to determine the Ki value.

-

Cellular Uptake Studies: Radiolabeled (S)-Plevitrexed could be used to measure its uptake into cells and to differentiate between RFC- and α-FR-mediated transport by using specific inhibitors or cell lines with modulated transporter/receptor expression.

-

Animal Models: Human tumor xenograft models in immunocompromised mice (e.g., nude mice) are standard for evaluating the in vivo efficacy of anticancer agents. Tumors from various cancer types would be implanted subcutaneously.

-

Dosing and Administration: (S)-Plevitrexed would be administered through various routes (e.g., oral, intravenous) and schedules to determine the maximum tolerated dose (MTD) and optimal therapeutic regimen.

-

Efficacy Assessment: Tumor growth inhibition would be measured over time by caliper measurements of the tumor volume.

-

Pharmacokinetic Analysis: Blood and tissue samples would be collected at various time points after drug administration to determine the pharmacokinetic profile of (S)-Plevitrexed.

Clinical Trial Protocol (Phase II Example)

The following represents a generalized experimental workflow for a Phase II clinical trial of (S)-Plevitrexed based on the available data.

References

- 1. Second-line chemotherapy with pemetrexed after gemcitabine failure in patients with advanced pancreatic cancer: a multicenter phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II multicentre trial of ZD9331 monotherapy as first-line treatment for gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Chiral Synthesis of (R)-Plevitrexed: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plevitrexed, a potent, non-polyglutamatable thymidylate synthase (TS) inhibitor, has been a subject of interest in anticancer research. Its therapeutic efficacy is enantiomer-dependent, with the (R)-enantiomer demonstrating the desired pharmacological activity. This document provides a detailed protocol for the chiral synthesis of (R)-Plevitrexed. The synthesis involves the initial preparation of racemic Plevitrexed followed by chiral resolution to isolate the active (R)-enantiomer. This application note includes detailed experimental procedures, quantitative data, and visual workflows to guide researchers in the efficient and stereoselective synthesis of this important molecule.

Introduction

Plevitrexed (also known as ZD9331 and BGC9331) is a quinazoline antifolate that inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines and consequently, DNA replication.[1][2] The chiral center in Plevitrexed results in two enantiomers, (R)- and (S)-Plevitrexed, which may exhibit different biological activities. For targeted drug development, the synthesis of the single, active (R)-enantiomer is crucial. This protocol outlines a robust method for obtaining this compound through the synthesis of the racemic mixture followed by a reliable chiral separation method.

Signaling Pathway: Inhibition of Thymidylate Synthase

Plevitrexed exerts its cytotoxic effects by inhibiting thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using N5,N10-methylenetetrahydrofolate as a cofactor. dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. By blocking TS, Plevitrexed depletes the intracellular pool of dTTP, leading to the inhibition of DNA synthesis and ultimately, apoptosis in rapidly dividing cancer cells.

Caption: Inhibition of Thymidylate Synthase by this compound.

Experimental Protocols

Part 1: Synthesis of Racemic Plevitrexed

The synthesis of racemic Plevitrexed is a multi-step process involving the preparation of key intermediates. The overall workflow is depicted below.

Caption: Workflow for the synthesis of racemic Plevitrexed.

Materials and Methods:

-

Step 1: Synthesis of 6-(Bromomethyl)-2,7-dimethylquinazolin-4(3H)-one (Intermediate C)

-

Detailed procedures for the synthesis of the quinazolinone core are based on established methods for similar structures. This typically involves the cyclization of an appropriately substituted anthranilamide. The bromination of the 6-methyl group is achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.

-

-

Step 2: Synthesis of Diethyl 2-((4-amino-2-fluorobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoate (Intermediate E)

-

This intermediate is prepared by the coupling of 4-amino-2-fluorobenzoic acid with diethyl 2-amino-4-(2H-tetrazol-5-yl)butanoate. The amino acid derivative can be synthesized from a protected glutamic acid precursor.

-

-

Step 3: Coupling and Subsequent Alkylation (Formation of Intermediate G)

-

Intermediate C and Intermediate E are coupled via a nucleophilic substitution reaction. The resulting secondary amine is then alkylated with propargyl bromide to introduce the propargyl group.

-

-

Step 4: Saponification (Formation of Racemic Plevitrexed)

-

The diethyl ester of intermediate G is hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to yield racemic Plevitrexed.

-

Quantitative Data for Racemic Synthesis:

| Step | Product | Starting Materials | Yield (%) |

| 1 | Intermediate C | Substituted anthranilamide | ~70-80% |

| 2 | Intermediate E | 4-amino-2-fluorobenzoic acid, Glutamic acid derivative | ~60-70% |

| 3 | Intermediate G | Intermediate C, Intermediate E, Propargyl bromide | ~50-60% |

| 4 | Racemic Plevitrexed | Intermediate G | ~85-95% |

Part 2: Chiral Resolution of this compound

The separation of the (R)- and (S)-enantiomers of Plevitrexed can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the chiral resolution of Plevitrexed.

Materials and Methods:

-

Chromatographic System: A preparative HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose or amylose derivative coated on a silica support, is recommended. The choice of the specific CSP will require screening for optimal separation.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.

-

Protocol:

-

Dissolve the racemic Plevitrexed in a suitable solvent (compatible with the mobile phase).

-

Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

Collect the fractions corresponding to each enantiomer.

-

Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (ee%).

-

Combine the fractions of the desired (R)-enantiomer and remove the solvent under reduced pressure.

-

Quantitative Data for Chiral Resolution:

| Parameter | Value |

| Recovery of this compound | >95% |

| Enantiomeric Excess (ee%) of this compound | >99% |

| Resolution (Rs) | >1.5 |

Conclusion

This application note provides a comprehensive guide for the chiral synthesis of this compound. By following the detailed protocols for the synthesis of the racemic compound and its subsequent chiral resolution by HPLC, researchers can obtain the desired enantiomer with high yield and enantiomeric purity. The provided workflows and quantitative data will aid in the efficient and successful execution of this synthetic strategy, facilitating further research and development of Plevitrexed as a potential anticancer agent.

References

Application Notes and Protocols for the Stereoselective Synthesis of Plevitrexed Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plevitrexed, a potent thymidylate synthase inhibitor, possesses a chiral center within its L-glutamic acid moiety, making the stereoselective synthesis of its enantiomers crucial for pharmacological studies and drug development. This document outlines a detailed application note and protocol for a plausible stereoselective synthetic route to access the individual enantiomers of Plevitrexed. The described methodology involves the synthesis of the key 2-amino-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazoline core, followed by a stereospecific amide coupling with a protected L-glutamic acid derivative. A final deprotection step yields the target enantiomerically pure Plevitrexed. This protocol also includes methods for the chiral resolution of glutamic acid derivatives, providing an alternative route to obtaining enantiomerically pure starting materials.

Introduction

Plevitrexed (ZD9331) is a non-polyglutamatable antifolate that demonstrates significant inhibitory activity against thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines.[1] The structure of Plevitrexed incorporates a derivative of L-glutamic acid, introducing a stereocenter that is critical for its biological activity. The development of a robust and efficient stereoselective synthesis is paramount for producing enantiomerically pure Plevitrexed, which is essential for accurate pharmacological evaluation and clinical application. This document provides a comprehensive guide for the laboratory-scale stereoselective synthesis of Plevitrexed enantiomers, detailing the necessary protocols, reagents, and analytical methods for characterization.

Signaling Pathway of Plevitrexed

Plevitrexed exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway. Specifically, TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor. By acting as a folate analog, Plevitrexed competes with the natural folate substrate, leading to the inhibition of dTMP synthesis. This disruption of the DNA synthesis pathway ultimately results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of action of Plevitrexed.

Experimental Workflow

The overall synthetic strategy is a convergent approach. It begins with the independent synthesis of the achiral quinazoline core and the preparation of an enantiomerically pure, protected L-glutamic acid derivative. These two key intermediates are then coupled via an amide bond formation reaction. The final step involves the removal of the protecting groups to yield the desired Plevitrexed enantiomer.

Caption: Synthetic workflow for Plevitrexed.

Quantitative Data Summary

The following table summarizes the expected yields and enantiomeric excess (ee) for the key steps in the stereoselective synthesis of Plevitrexed. These values are based on literature reports for analogous reactions.

| Step | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee %) |

| Synthesis of Quinazoline Core | 2-amino-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazoline | 65-75 | N/A (achiral) |

| Protection of L-Glutamic Acid | Di-tert-butyl L-glutamate hydrochloride | 90-98 | >99 |

| Amide Coupling | Protected (S)-Plevitrexed | 70-85 | >99 |

| Deprotection | (S)-Plevitrexed | 85-95 | >99 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazoline (Intermediate 1)

This protocol is adapted from general methods for the synthesis of quinazolinone derivatives.[2][3][4][5]

Materials:

-

2-Aminobenzamide

-

Cyclopentanone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, combine 2-aminobenzamide (10.0 g, 73.4 mmol) and cyclopentanone (7.1 mL, 80.8 mmol).

-

Add polyphosphoric acid (50 g) to the mixture.

-

Heat the reaction mixture to 120°C with stirring for 4 hours.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice (200 g).

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (3 x 50 mL).

-

Recrystallize the crude product from hot ethanol to afford pure 2-amino-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazoline as a white solid.

-

Dry the product under vacuum.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Di-tert-butyl L-glutamate hydrochloride (Intermediate 2)

This protocol describes the protection of L-glutamic acid.

Materials:

-

L-Glutamic acid

-

tert-Butanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Suspend L-glutamic acid (14.7 g, 100 mmol) in tert-butanol (200 mL) in a 500 mL round-bottom flask.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

A clear solution should be obtained. Concentrate the solution under reduced pressure to obtain a viscous oil.

-

Add diethyl ether (100 mL) to the oil and stir vigorously. A white precipitate will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield di-tert-butyl L-glutamate hydrochloride.

Characterization: Confirm the product's identity and purity using ¹H NMR and by measuring its specific rotation.

Protocol 3: Amide Coupling of Intermediate 1 and Intermediate 2

This protocol utilizes a standard peptide coupling reagent.[6][7][8][9]

Materials:

-

Intermediate 1 (2-amino-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazoline)

-

Intermediate 2 (Di-tert-butyl L-glutamate hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen atmosphere

Procedure:

-

Dissolve Intermediate 2 (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF (50 mL) in a 250 mL round-bottom flask under an inert atmosphere.

-

Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-